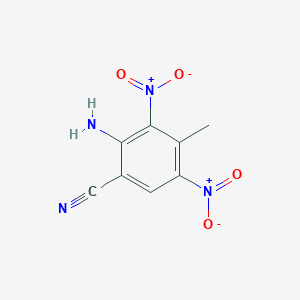
2-Amino-4-methyl-3,5-dinitrobenzonitrile
概要
説明
2-Amino-4-methyl-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H6N4O4 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that derivatives of 2-amino-4-methyl-3,5-dinitrobenzonitrile exhibit notable anticancer activities. For instance, compounds synthesized from this precursor have been evaluated for their efficacy against various cancer cell lines. A study reported that modifications of this compound demonstrated significant inhibition rates against human tumor cells, with mean growth inhibition values indicating promising drug-like properties and potential for further development in cancer therapeutics .
Cyclin-Dependent Kinase Inhibition
Another application involves the synthesis of cyclin-dependent kinase inhibitors derived from this compound. These inhibitors have shown effectiveness in regulating cell cycle progression and are being explored for their roles in cancer treatment. The structural modifications of this compound have led to the discovery of several potent inhibitors with IC50 values in the low micromolar range .
Materials Science Applications
Synthesis of Functional Materials
In materials science, this compound serves as a key intermediate in synthesizing functional materials. Its derivatives have been utilized in the production of azo dyes and other chromophores that exhibit unique optical properties. These materials are essential in applications ranging from organic photovoltaics to sensors due to their tunable electronic properties .
Thermal Stability Studies
Recent studies have focused on the thermal stability of nitroaromatic compounds, including this compound. The compound's molecular structure has been correlated with its thermal stability, providing insights into its safe handling and storage conditions in industrial applications .
Agricultural Chemistry Applications
Pesticide Development
The compound has also been investigated for its potential use as an active ingredient in pesticide formulations. Its derivatives have shown activity against various pests and pathogens, making it a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact .
Case Studies
特性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
2-amino-4-methyl-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C8H6N4O4/c1-4-6(11(13)14)2-5(3-9)7(10)8(4)12(15)16/h2H,10H2,1H3 |
InChIキー |
QUUQAHXPDICOOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













